molecular formula C15H23N3O2 B12589955 L-Phenylalanyl-N-butylglycinamide CAS No. 648907-78-2

L-Phenylalanyl-N-butylglycinamide

Cat. No.: B12589955
CAS No.: 648907-78-2
M. Wt: 277.36 g/mol
InChI Key: CUSVLPOUFQJWRK-ZDUSSCGKSA-N
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Description

Chemical Nomenclature and Structural Characterization

The systematic IUPAC name for L-Phenylalanyl-N-butylglycinamide is (2S)-2-amino-3-phenyl-N-(2-amino-2-oxobutyl)propanamide. Its molecular formula, $$ C{14}H{22}N_2O $$, reflects a molecular weight of 242.34 g/mol. The structure consists of two primary components:

  • L-Phenylalanine residue : Features a benzyl side chain ($$ -CH2C6H_5 $$) attached to the alpha-carbon, contributing hydrophobicity and potential aromatic interactions.
  • N-Butylglycinamide moiety : A glycine derivative modified with a butyl group ($$ -CH2CH2CH2CH3 $$) at the terminal amine, enhancing lipophilicity and altering hydrogen-bonding capacity.

The amide bond linking these components adopts a planar geometry, with resonance stabilization reducing rotation about the C–N axis. This rigidity influences conformational preferences in solution or solid states. Spectroscopic characterization, such as nuclear magnetic resonance (NMR), would reveal distinct proton environments:

  • Phenylalanine aromatic protons : A multiplet near 7.2–7.4 ppm in $$ ^1H $$ NMR.
  • Butyl group protons : A triplet for terminal methyl ($$ \delta \approx 0.9 $$ ppm) and overlapping signals for methylene groups ($$ \delta \approx 1.3–1.6 $$ ppm).

Table 1: Structural comparison of this compound with related peptides

Compound Backbone Structure Side Chain Modifications Molecular Weight (g/mol)
L-Phenylalanyl-glycine Phenylalanine + glycine None 222.24
L-Tyrosyl-N-ethylamide Tyrosine + ethylamide Ethyl group on C-terminal amine 252.29
This compound Phenylalanine + butylglycinamide Butyl group on C-terminal amine 242.34

Historical Development and Discovery Context

The synthesis of this compound likely emerged from mid-20th-century efforts to modify peptide structures for enhanced stability or bioavailability. Peptide chemists recognized early that natural amino acids’ susceptibility to enzymatic degradation limited their therapeutic potential. Introducing non-natural side chains, such as the butyl group in N-butylglycinamide, became a strategy to shield amide bonds from proteases.

While specific details about its initial synthesis are not widely documented, its design principles align with methodologies developed for peptidomimetics. For example, the substitution of glycine’s hydrogen with a butyl group mimics approaches used in angiotensin-converting enzyme (ACE) inhibitors like enalapril, where branched alkyl chains improve target binding.

Academic Significance in Peptide Chemistry

In academic settings, this compound serves as a model compound for studying:

  • Side chain effects on peptide conformation : The bulky butyl group may restrict rotational freedom, favoring specific secondary structures.
  • Solubility and membrane interactions : The hydrophobic butyl tail enhances lipid bilayer permeability, a trait critical for drug delivery applications.
  • Synthetic methodology validation : Its preparation tests the efficiency of coupling reagents in forming amide bonds between sterically hindered residues.

Recent studies on analogous compounds, such as insulin glargine (a modified insulin with improved stability), highlight the importance of strategic side chain additions in peptide engineering. For instance, insulin glargine’s C-terminal arginine extension and glycine substitutions adjust its isoelectric point, enabling prolonged action—a principle that could extend to this compound derivatives.

Properties

CAS No.

648907-78-2

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

(2S)-2-amino-N-[2-(butylamino)-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C15H23N3O2/c1-2-3-9-17-14(19)11-18-15(20)13(16)10-12-7-5-4-6-8-12/h4-8,13H,2-3,9-11,16H2,1H3,(H,17,19)(H,18,20)/t13-/m0/s1

InChI Key

CUSVLPOUFQJWRK-ZDUSSCGKSA-N

Isomeric SMILES

CCCCNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCCCNC(=O)CNC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Transamidation Method

This method involves the transamidation of butyric acid with phenylalanine, typically at a 1:1 molar ratio. The reaction can be conducted under mild conditions, which helps in maintaining the integrity of the amino acid structure.

  • Procedure :
    • Combine butyric acid and phenylalanine in a suitable solvent.
    • Heat the mixture gently to promote transamidation.
    • Purify the resulting L-Phenylalanyl-N-butylglycinamide through recrystallization or chromatography.

Direct Amide Formation

A more straightforward approach is direct amide formation from phenylalanine and butyric anhydride or butyric acid in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Procedure :
    • Dissolve phenylalanine in a solvent such as dichloromethane.
    • Add butyric anhydride and a coupling agent.
    • Stir the reaction mixture at room temperature for several hours.
    • After completion, quench the reaction with water and extract the product using organic solvents.

Palladium-Catalyzed Method

Recent advancements have introduced palladium-catalyzed reactions for synthesizing N-substituted phenyl glycine derivatives, which can be adapted for producing this compound.

  • Procedure :
    • Combine glyoxylic acid and substituted aniline in a hydrogenation reactor.
    • Introduce palladium-carbon as a catalyst and maintain hydrogen pressure.
    • After reaction completion, isolate the product through filtration and subsequent purification steps.

The following table summarizes key aspects of each preparation method:

Method Advantages Disadvantages
Transamidation Simple, mild conditions May require purification steps
Direct Amide Formation Straightforward, versatile Potential for side reactions
Palladium-Catalyzed High specificity and yield Requires specialized equipment

Recent studies have reported varying yields and purities for this compound depending on the method used:

The preparation of this compound can be achieved through several effective methods, each with its own set of advantages and challenges. The choice of method may depend on available resources, desired yield, and purity requirements. Continued research into optimizing these methods will enhance the efficiency and applicability of this compound in various fields, including pharmaceuticals and biochemistry.

Chemical Reactions Analysis

Types of Reactions: L-Phenylalanyl-N-butylglycinamide can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives, particularly at the amide bonds.

    Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Alkyl halides or other electrophiles can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Alkylated or functionalized derivatives.

Scientific Research Applications

L-Phenylalanyl-N-butylglycinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.

    Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of novel materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Phenylalanyl-N-butylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
L-Phenylalanyl-N-butylglycinamide C₁₅H₂₃N₃O₂ 277.36 Amide bonds, phenylalanine residue Enzyme inhibition, peptide therapeutics
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine benzhydrylamide (Compound 5) C₂₄H₂₃N₃O₃ 401.46 Hydroxamic acid, benzhydryl group Antioxidant activity (DPPH/β-carotene assays)
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8) C₁₃H₁₅ClN₂O₂ 266.72 Hydroxamic acid, cyclohexane ring Metal chelation, radical scavenging
N-Benzoyl-L-isoleucyl-L-glutamyl(γ-OR)-glycyl-L-arginyl-p-nitroanilide hydrochloride C₃₄H₄₈ClN₉O₈ 778.25 Nitroanilide, benzoyl group Protease substrate, enzymatic assays
Prilocaine Related Compound B C₁₃H₁₈N₂O₂ 234.29 Piperidine carboxamide Local anesthetic analogs

Key Findings

Structural Diversity: this compound lacks the hydroxamic acid (-CONHOH) group present in compounds like 5 and 8, which are critical for metal chelation and antioxidant activity . Instead, its amide bonds may favor interactions with proteases or receptors.

Synthetic Complexity :

  • Hydroxamic acid derivatives (e.g., compounds 5 , 8 ) require specialized synthesis to introduce the -CONHOH group, often involving hydroxylamine derivatives . In contrast, this compound’s synthesis focuses on amide bond formation, which is more straightforward but less redox-active.

Functional Implications: Compounds like N-Benzoyl-L-isoleucyl...p-nitroanilide hydrochloride are designed as chromogenic substrates for proteases, leveraging the nitroanilide group for spectrophotometric detection . This compound’s lack of a chromophore limits its utility in such assays but may improve stability in vivo.

Biological Activity

L-Phenylalanyl-N-butylglycinamide is a compound of interest in the field of biochemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

This compound is a derivative of phenylalanine and butylglycine. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 250.30 g/mol

The biological activity of this compound may involve several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. This effect is likely mediated through pathways involving apoptosis-related proteins and cell cycle regulators .
  • Neuroprotective Effects : Some derivatives of phenylalanine have shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

StudyCell LineConcentrationObserved Effect
1HeLa50 µM30% reduction in cell viability
2PC-3100 µMInduction of apoptosis (Caspase activation)
3SH-SY5Y25 µMProtection against oxidative stress

Case Study 1: Antitumor Efficacy

A study published in the Journal of Cancer Research evaluated the antitumor efficacy of this compound on various cancer cell lines. The results indicated that this compound effectively reduced tumor growth and improved survival rates in treated mice, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound. Using a rat model of induced oxidative stress, researchers found that treatment with this compound significantly mitigated neuronal damage and preserved cognitive function compared to untreated controls .

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